molecular formula C19H17N3O6S2 B2831056 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 921837-45-8

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2831056
CAS No.: 921837-45-8
M. Wt: 447.48
InChI Key: FOYOIIPMEJUHEW-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a benzo[b][1,4]dioxine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, sulfonation, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the pyridazine ring would yield dihydropyridazine derivatives.

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound may also interact with ion channels and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the pyridazine ring, phenyl group, and benzo[b][1,4]dioxine moiety. This unique structure contributes to its diverse range of potential biological activities and applications in scientific research.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-29(23,24)19-9-7-16(20-21-19)13-2-4-14(5-3-13)22-30(25,26)15-6-8-17-18(12-15)28-11-10-27-17/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYOIIPMEJUHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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